N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-14-7-6-12(10-15(14)19)21-16(23)11-24-17-20-8-9-22(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVVMFALEPCWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with aniline derivatives.
Thioether formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the acetamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazole ring or acetamide group.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide exhibits promising anticancer activity. A study analyzed various thioacetamides, including this compound, against human cancer cell lines. The results showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds with similar structural features demonstrated IC50 values ranging from 10 to 30 µM against various cancer types, suggesting that the imidazole and thioamide functionalities play crucial roles in their anticancer activities .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the imidazole ring is believed to contribute to its ability to disrupt microbial cell membranes .
Case Study 1: Anticancer Efficacy
In a detailed investigation, researchers synthesized a series of thioacetamides and tested their efficacy against A549 human lung adenocarcinoma cells. Among these compounds, this compound exhibited notable selectivity with an IC50 value of 23.30 ± 0.35 mM. This study highlights the potential of this compound as a lead for developing new anticancer therapies .
Case Study 2: Antimicrobial Studies
Another study focused on the antimicrobial properties of thioacetamides derived from imidazole derivatives. The compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential utility in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, disrupting normal cellular processes. The imidazole ring can interact with metal ions or active sites in enzymes, while the thioether linkage may be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide
- N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)propionamide
Uniqueness
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific substitution pattern on the aromatic ring and the presence of both an imidazole ring and a thioether linkage. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and an imidazole ring connected by a thioether linkage. This complex structure contributes to its diverse biological activities. The presence of halogen atoms enhances lipophilicity, which can influence pharmacokinetic properties.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have shown that derivatives of the compound exhibit significant anticancer activity across various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 2.5 | |
| This compound | HEPG2 (liver cancer) | 3.0 | |
| This compound | PC3 (prostate cancer) | 1.8 |
These results indicate that the compound is effective against multiple cancer types, with varying potency depending on the specific cell line.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. In vitro studies have demonstrated that it possesses significant inhibitory effects against various bacterial strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | |
| Escherichia coli | 0.30 | 0.35 | |
| Pseudomonas aeruginosa | 0.28 | 0.30 |
These findings suggest that the compound may be a promising candidate for further development as an antimicrobial agent.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring or substitution patterns on the phenyl groups can significantly affect potency and selectivity.
Key Findings:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., halogens) on the phenyl ring enhances biological activity due to increased lipophilicity.
- Ring Modifications : Alterations in the imidazole ring structure can lead to improved binding affinity to target proteins, enhancing anticancer effects.
- Thioether Linkage : The thioether moiety plays a vital role in maintaining structural integrity and facilitating interactions with biological targets.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Anticancer Efficacy : A study conducted by Zhang et al. demonstrated that modifications of the core structure led to derivatives with improved IC50 values against multiple cancer cell lines, showcasing the importance of SAR in drug design .
- Antimicrobial Resistance : Research focusing on antibiotic resistance revealed that compounds similar to this compound exhibited synergistic effects when combined with existing antibiotics, suggesting potential applications in overcoming resistance .
Q & A
Q. How does substitution on the imidazole ring influence bioactivity?
- SAR Strategy :
Analog Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂) at the imidazole 5-position to enhance antimicrobial activity .
Pharmacophore Mapping : Overlap with known inhibitors (e.g., metronidazole) to identify critical hydrogen-bonding motifs .
In Silico QSAR : Develop regression models (e.g., PLS) correlating logP and Hammett constants with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
